Fmoc-Abu-OH

Catalog No.
S1768426
CAS No.
135112-27-5
M.F
C19H19NO4
M. Wt
325.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Abu-OH

CAS Number

135112-27-5

Product Name

Fmoc-Abu-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C19H19NO4/c1-2-17(18(21)22)20-19(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17H,2,11H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1

InChI Key

XQIRYUNKLVPVRR-KRWDZBQOSA-N

SMILES

CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

Fmoc-Abu-OH;135112-27-5;Fmoc-2-Abu-OH;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoicacid;ST51037594;Fmoc-L-2-aminobutyricacid;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoicacid;L-2-(Fmoc-amino)butyricacid;PubChem18940;AC1LGWI6;47511_ALDRICH;SCHEMBL118051;47511_FLUKA;MolPort-002-344-033;XQIRYUNKLVPVRR-KRWDZBQOSA-N;ZINC388694;CF-440;MFCD00080268;AJ-20738;AK-41342;AN-32063;SC-10055;FT-0629872;Z9839;(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)butyricacid

Canonical SMILES

CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Fmoc-Abu-OH is an Fmoc-protected amino acid. Fmoc (Fluorenylmethoxycarbonyl) is a protecting group commonly used in solid-phase peptide synthesis (SPPS) . The Fmoc group protects the alpha-amino group (N-terminus) of the Abu (aminobutyric acid) residue during peptide chain assembly. This protection allows for the selective coupling of the Fmoc-Abu-OH to other amino acids in a specific order to build the desired peptide sequence.

  • Amino Acid Incorporation

    Fmoc-Abu-OH provides the Abu amino acid unit for incorporation into the peptide chain. Abu, a non-essential amino acid, can be present in various peptides with diverse functions .

  • Controlled Chain Assembly

    The Fmoc protecting group enables controlled chain assembly. It can be selectively removed under mild conditions using a base, allowing the free amino group of Abu to react with the C-terminus of another incoming amino acid . This allows for the step-by-step addition of amino acids in the desired order.

  • Improved Purity

    Fmoc-protected amino acids like Fmoc-Abu-OH often offer higher purity compared to unprotected amino acids. This contributes to the overall purity of the synthesized peptide.

Fmoc-Abu-OH, or N-(9-fluorenylmethoxycarbonyl)-4-aminobutanoic acid, is an amino acid derivative characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino group of 4-aminobutanoic acid. This compound is notable for its structural features, which include a hydrophobic fluorenyl group that enhances its utility in peptide synthesis and other chemical applications. The molecular formula of Fmoc-Abu-OH is C19H19NO4, and its CAS number is 135112-27-5 .

  • Fmoc-Abu-OH may cause skin, eye, and respiratory irritation upon exposure [].
  • Always consult safety data sheets (SDS) and follow recommended handling procedures when working with Fmoc-Abu-OH [].
Primarily related to peptide synthesis. The Fmoc group can be selectively removed under mild basic conditions, allowing for the coupling of Fmoc-Abu-OH to other amino acids in solid-phase peptide synthesis. The compound can also undergo acylation and deprotection reactions, which are essential for constructing complex peptide structures. Additionally, Fmoc-Abu-OH can serve as a building block for the synthesis of cyclic peptides and other bioactive compounds .

Research indicates that Fmoc-Abu-OH exhibits biological activities that may be relevant in pharmacological contexts. It has been associated with neuroprotective properties, particularly in studies involving neurotrophic factors . Furthermore, derivatives of this compound have been explored for their potential roles in enhancing cognitive function and as ergogenic supplements due to their structural similarity to naturally occurring amino acids .

The synthesis of Fmoc-Abu-OH typically involves the following steps:

  • Starting Materials: The process begins with the reaction of 4-aminobutanoic acid with Fmoc chloride in the presence of a base such as triethylamine.
  • Reaction Conditions: The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
  • Purification: Following the reaction, the product is purified using techniques such as column chromatography to isolate Fmoc-Abu-OH from unreacted materials and by-products.

This synthetic route allows for high yields of the desired product while maintaining structural integrity .

Fmoc-Abu-OH has several applications across various fields:

  • Peptide Synthesis: It is widely used as a building block in solid-phase peptide synthesis due to its stability and ease of handling.
  • Pharmaceutical Development: Its derivatives are being investigated for potential therapeutic uses, particularly in neuropharmacology.
  • Biochemical Research: Researchers utilize Fmoc-Abu-OH in studies related to protein engineering and drug design, leveraging its unique structural properties to create novel compounds .

Studies involving Fmoc-Abu-OH often focus on its interactions with biological systems. For instance, research has demonstrated that peptides containing Fmoc-Abu-OH can influence neuronal growth and survival, suggesting potential applications in treating neurodegenerative diseases. Additionally, interaction studies using molecular docking simulations have provided insights into how this compound may bind to specific receptors or enzymes, further elucidating its biological relevance .

Several compounds share structural or functional similarities with Fmoc-Abu-OH. Below are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Fmoc-Ala-OHContains alanine instead of butanoic acidCommonly used in peptide synthesis; simpler structure
Fmoc-Gly-OHGlycine derivativeSmallest amino acid; often used for flexibility
Fmoc-Leu-OHLeucine derivativeBranched-chain amino acid; enhances hydrophobicity
Fmoc-γ-Aminobutyric AcidSimilar backbone structureKnown for its role as a neurotransmitter

The uniqueness of Fmoc-Abu-OH lies in its specific four-carbon backbone, which provides distinct properties compared to other amino acids, making it particularly useful in specialized applications such as neuropharmacology and peptide design .

XLogP3

3.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Fmoc-L-2-aminobutyric acid

Dates

Modify: 2023-08-15

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